N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide
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Overview
Description
“N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide” is a compound that has generated considerable interest among scientists due to its unique chemical properties and potential applications in various fields of research and industry. It has been identified as a promising therapeutic target for treating estrogen-induced and triple-negative breast cancer .
Synthesis Analysis
The compound has been synthesized as part of a class of derivatives aimed at inhibiting JMJD6, a member of the JmjC domain-containing family . The synthesis and biological evaluation of these molecules have been discussed in various studies .Scientific Research Applications
Glucan Synthase Inhibitors : The compound has been explored in the context of inhibiting β-1,3-glucan synthase, showing significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).
Serotonin Receptor Ligands : It has been linked to serotoninergic receptors, showing high specificity and affinity. This indicates its potential application in neuroscience and pharmacology, particularly in relation to mood and mental health disorders (Fiorino et al., 2017).
Antinociceptive Activity : Some derivatives of this compound have been synthesized and evaluated for antinociceptive activity, showing more activity than aspirin in certain tests (Gokçe et al., 2001).
Structural and Electronic Properties in Anticonvulsants : The structural and electronic properties of similar compounds have been studied in relation to anticonvulsant drugs, providing insights into the molecular structure and pharmacodynamics (Georges et al., 1989).
mGlu5 Negative Allosteric Modulator Development : This compound has been developed as a novel mGlu5 negative allosteric modulator, showing potential as an alternative treatment for depression (David et al., 2017).
Antibacterial Agents : Studies on analogs of this compound have shown significant antibacterial activities, indicating its potential in developing new antibacterial drugs (Mu et al., 1989).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 : A series of picolinamide derivatives, including this compound, have been synthesized and shown inhibitory activities against 11β-HSD1, suggesting a role in metabolic and inflammatory diseases (Ryu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-16-5-3-4-15(14-16)18-7-8-20(26-25-18)27-12-9-17(10-13-27)24-21(28)19-6-1-2-11-23-19/h1-8,11,14,17H,9-10,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADONPGAAUCWANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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